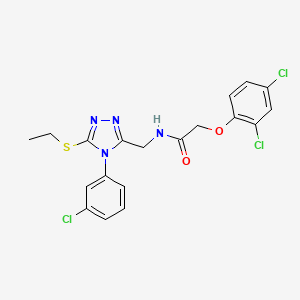

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N4O2S/c1-2-29-19-25-24-17(26(19)14-5-3-4-12(20)8-14)10-23-18(27)11-28-16-7-6-13(21)9-15(16)22/h3-9H,2,10-11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJWKYSMSSMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

Attachment of the Ethylthio Group: The ethylthio group is incorporated through a thiolation reaction, often using ethylthiol or its derivatives in the presence of a base.

Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with 2-(2,4-dichlorophenoxy)acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Sulfoxides and Sulfones: From oxidation of the ethylthio group.

Amines: From reduction of nitro groups.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has indicated that derivatives of 1,2,4-triazoles can display potent anticancer effects. For instance, studies have shown that certain triazole derivatives exhibit significant cytotoxicity against liver cancer cell lines (HepG2), with some compounds achieving IC50 values as low as 16.782 µg/mL . This suggests that N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide could be a promising candidate for further development in cancer therapy.

- Antifungal and Antibacterial Properties : The compound has been reported to possess antifungal and antibacterial activities comparable to established agents. For example, it has shown effectiveness against various fungal strains and bacteria similar to streptomycin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl rings and substituents can significantly influence their pharmacological profiles. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electronegative groups | Increased potency against specific cancer cell lines |

| Variation in alkyl chain length | Altered solubility and bioavailability |

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Study on HepG2 Cells : A recent study evaluated various N-substituted 1,2,4-triazoles against HepG2 cells. The findings indicated that modifications to the phenyl ring substantially impacted anticancer activity .

- Antifungal Testing : In another study focusing on antifungal properties, triazole derivatives were tested against common fungal pathogens. The results demonstrated that certain modifications enhanced antifungal efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl groups may facilitate binding to active sites, inhibiting enzyme activity or disrupting cellular processes. The ethylthio group can enhance lipophilicity, improving cellular uptake and bioavailability.

Comparison with Similar Compounds

Key Structural Features

The compound shares a 1,2,4-triazole scaffold with multiple analogs. Key variations in substituents influence physicochemical properties and bioactivity:

Substituent Impact Analysis

- Sulfur-Containing Groups : The ethylthio moiety at position 5 may increase lipophilicity compared to analogs with thioether or sulfonyl linkages, influencing membrane permeability .

- Heterocyclic Modifications : Pyridinyl (in ) or furyl (in ) substituents introduce hydrogen-bonding capabilities, which are absent in the target compound’s purely chlorinated system.

Pharmacological and Biochemical Profiles

- Anticancer Activity : N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides () demonstrate cytotoxicity via thiazole-triazole synergy, a mechanism possibly shared by the target compound .

- Antiviral Activity: Triazole-Schiff base hybrids in inhibit cucumber mosaic virus at 500 mg/L, though the target compound’s dichlorophenoxy group may enhance potency .

Physicochemical Properties

- Molecular Weight: Analogs range from ~393 () to 490 g/mol ().

- Solubility: Methoxy or pyridinyl substituents () improve aqueous solubility compared to the target compound’s dichlorophenoxy group .

- Stability : Ethylthio groups (target compound) may confer higher metabolic stability than methylthio or unsubstituted thiols .

Biological Activity

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural components include:

- Triazole moiety : Enhances bioactivity against various targets.

- Chlorophenyl and dichlorophenoxy groups : Contribute to the lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The following table summarizes key findings regarding its anticancer activity:

| Study | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 16.782 | Inhibition of cell proliferation via apoptosis | |

| HCT 116 | 4.363 | Induction of oxidative stress leading to cell death |

The compound exhibited significant cytotoxicity against liver carcinoma (HepG2) and colon cancer (HCT116) cell lines. The IC50 values indicate that it has a potent effect on these cancer cells, with lower values suggesting higher efficacy.

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

- Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in cancer cells, leading to their death .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the triazole structure significantly influence biological activity. For example:

- Substituents on the phenyl rings can enhance or reduce activity depending on their electronic properties.

- The presence of electron-withdrawing groups (like chlorine) tends to increase potency by stabilizing the active conformation of the molecule .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:

- Study on HepG2 Cells : A derivative similar to the target compound was tested and showed an IC50 value indicating strong anticancer properties with minimal toxicity .

- Combination Therapy : Research has suggested that combining triazole derivatives with traditional chemotherapy agents may enhance overall efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.